N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

Description

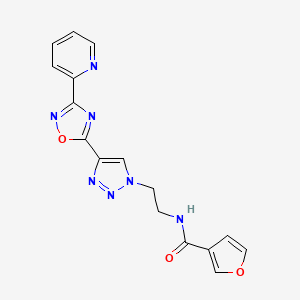

This compound features a hybrid heterocyclic scaffold combining pyridine, 1,2,4-oxadiazole, 1,2,3-triazole, and furan moieties. Key structural attributes include:

- 1,2,4-Oxadiazol-5-yl ring: Imparts metabolic stability and electron-withdrawing properties, improving ligand-receptor interactions.

- 1,2,3-Triazol-1-yl ring: Facilitates click chemistry-derived synthesis and contributes to rigidity.

- Ethyl linker: Balances flexibility and spatial orientation for optimal binding.

- Furan-3-carboxamide: Provides hydrophobic interactions and modulates solubility.

Properties

IUPAC Name |

N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c24-15(11-4-8-25-10-11)18-6-7-23-9-13(20-22-23)16-19-14(21-26-16)12-3-1-2-5-17-12/h1-5,8-10H,6-7H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAXPDSASFAAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, including cyclization reactions and coupling procedures. The initial steps often include the preparation of intermediate compounds such as 2-(4-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole, which is then coupled with 2-bromoethyl furan-3-carboxylate to form the final product. Reaction conditions vary, but common reagents and solvents include organic bases like potassium carbonate, catalytic amounts of palladium complexes, and polar aprotic solvents like dimethylformamide.

Industrial production methods: On an industrial scale, the production methods are scaled up and optimized for efficiency and cost-effectiveness. Flow chemistry approaches, automated synthesis, and the use of continuous reactors are employed to enhance yield and purity. Safety measures, environmental regulations, and waste management protocols are integral components of the industrial synthesis process.

Chemical Reactions Analysis

Types of reactions it undergoes: N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide can participate in a variety of chemical reactions, including nucleophilic substitution, oxidative addition, and cycloaddition reactions.

Common reagents and conditions used in these reactions: Reagents such as halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) are commonly used. Conditions often include controlled temperature settings, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to facilitate the desired reactions.

Major products formed from these reactions: The compound can yield a range of products depending on the type of reaction it undergoes

Scientific Research Applications

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has extensive applications across several scientific disciplines:

Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules and materials. Its structural motifs are valuable in the design of new heterocyclic compounds.

Biology: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies may focus on its potential as an enzyme inhibitor or receptor agonist.

Medicine: Preliminary research may explore its efficacy in treating diseases such as cancer, inflammation, or microbial infections due to its potential bioactivity.

Industry: In industrial contexts, the compound might be used in the development of new materials, coatings, or catalysts.

Mechanism of Action

The compound's mechanism of action is multifaceted and largely depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity or function. For example, if used as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds (identified in and ) share overlapping motifs with the target molecule but differ in key substituents:

Key Differences and Implications

- Compound A replaces the pyridine and oxadiazole with benzodioxole and morpholine, shifting the molecule toward hydrophilic interactions .

- Morpholine in Compound A enhances solubility but may compromise membrane permeability due to increased polarity .

Linker and Functional Groups :

- The ethyl linker in the target compound and Compound B allows for flexible positioning of pharmacophores, whereas Compound A’s benzodioxol-5-ylmethyl group imposes rigidity.

Research Findings and Methodological Considerations

While the provided evidence lacks explicit experimental data (e.g., IC₅₀, LogP), structural analysis reveals trends:

- Metabolic Stability : Oxadiazoles (target compound) are generally more resistant to oxidative metabolism than thiadiazoles (Compound B) due to stronger C–O bonds .

- Solubility : Morpholine-containing compounds (Compound A) exhibit higher aqueous solubility, critical for oral bioavailability .

- Synthetic Accessibility : The target compound’s 1,2,3-triazole moiety enables click chemistry-based synthesis, a scalable and efficient method .

Crystallographic Context: SHELX software () is widely used for structural determination of such compounds.

Biological Activity

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic moieties. The biological activity of compounds containing 1,2,4-oxadiazole and triazole rings has garnered significant attention due to their diverse pharmacological properties. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The compound features a furan ring linked to a carboxamide group and incorporates both a pyridinyl and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Activity

Research indicates that compounds with 1,2,4-oxadiazole structures exhibit promising anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa by activating p53 pathways and increasing caspase-3 cleavage . In vitro studies demonstrated that certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer types .

Table 1: Biological Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via p53 |

| Compound B | HeLa | 2.41 | Caspase activation |

| Compound C | PANC-1 | 0.75 | HDAC inhibition |

| Compound D | SK-MEL-2 | 0.089 | Carbonic anhydrase inhibition |

Antimicrobial Activity

Compounds containing the oxadiazole structure have also been evaluated for antimicrobial properties. Studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives have demonstrated selective inhibition against human carbonic anhydrases (hCA), which are implicated in several diseases .

GPBAR1 Agonism

The G-protein bile acid receptor 1 (GPBAR1) has emerged as a target for metabolic disorders. Research on related oxadiazole derivatives has shown that they can act as potent GPBAR1 agonists, selectively activating the receptor without affecting other bile acid receptors . This selectivity is crucial for minimizing side effects in therapeutic applications targeting conditions like obesity and type 2 diabetes.

The mechanisms underlying the biological activities of this compound are likely multifactorial:

- Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspase enzymes.

- Enzyme Inhibition : Inhibition of carbonic anhydrases which play a role in tumor growth and metastasis.

- Receptor Agonism : Selective activation of GPBAR1 leading to metabolic regulation.

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated significant anticancer activity against MCF-7 cells. The most active compound increased p53 expression levels significantly and induced apoptosis through caspase activation pathways .

Case Study 2: Metabolic Regulation

In another study focused on GPBAR1 agonists, compounds derived from oxadiazoles were shown to enhance pro-glucagon expression in vitro. This suggests potential applications in managing metabolic disorders such as non-alcoholic steatohepatitis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.